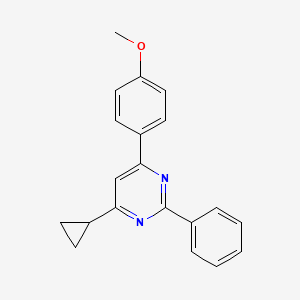
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine, or 2,6-DP-4-MPCPMP, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Mecanismo De Acción
2,6-DP-4-MPCPMP acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a key role in cell cycle regulation and apoptosis. By inhibiting CDK2, 2,6-DP-4-MPCPMP can modulate cell cycle progression, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,6-DP-4-MPCPMP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. Additionally, it has been shown to modulate the expression of a variety of genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to modulate the expression of genes involved in inflammation and neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-DP-4-MPCPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of cell types. Additionally, it has a wide range of effects on cell cycle regulation and apoptosis. However, it has some limitations as well. It is not as potent as some other compounds, and can be toxic at high concentrations. Additionally, it is not as stable as some other compounds, and can degrade over time.
Direcciones Futuras
The potential future directions for 2,6-DP-4-MPCPMP are numerous. It could be further studied in order to better understand its mechanism of action and its effects on cell cycle regulation and apoptosis. Additionally, it could be studied in order to better understand its effects on inflammation and neurological diseases. Furthermore, it could be studied in order to develop new treatments for cancer, inflammation, and neurological diseases. Finally, it could be studied in order to develop new methods for synthesizing and purifying the compound.
Métodos De Síntesis
2,6-DP-4-MPCPMP is synthesized using a three-step synthesis process. First, 2,6-diphenylpyrimidine is prepared by reacting 4-methoxybenzaldehyde with cyclopropylmethyl amine in the presence of an acid catalyst. The second step is to react the 2,6-diphenylpyrimidine with 4-methoxyphenyl isocyanate, forming 2,6-DP-4-MPCPMP. Finally, the compound is purified using column chromatography.
Aplicaciones Científicas De Investigación
2,6-DP-4-MPCPMP has a wide range of scientific applications. It has been used in the study of cell cycle regulation and apoptosis, as well as in the study of cancer and inflammation. It has also been used in the study of neurological diseases, such as Alzheimer's and Parkinson's, as well as in the study of cardiovascular diseases. Additionally, it has been used in the study of diabetes and obesity.
Propiedades
IUPAC Name |
5-(cyclopropylmethyl)-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O/c1-30-23-16-14-21(15-17-23)26-24(18-19-12-13-19)25(20-8-4-2-5-9-20)28-27(29-26)22-10-6-3-7-11-22/h2-11,14-17,19H,12-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFVCHQPOOCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CC3CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)








